Pentaerythritol tetrakis(3-mercaptobutyrate) Pentaerythritol tetrakis(3-mercaptobutyrate)
Brand Name: Vulcanchem
CAS No.: 31775-89-0
VCID: VC17963755
InChI: InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3
SMILES:
Molecular Formula: C21H36O8S4
Molecular Weight: 544.8 g/mol

Pentaerythritol tetrakis(3-mercaptobutyrate)

CAS No.: 31775-89-0

Cat. No.: VC17963755

Molecular Formula: C21H36O8S4

Molecular Weight: 544.8 g/mol

* For research use only. Not for human or veterinary use.

Pentaerythritol tetrakis(3-mercaptobutyrate) - 31775-89-0

Specification

CAS No. 31775-89-0
Molecular Formula C21H36O8S4
Molecular Weight 544.8 g/mol
IUPAC Name [3-(3-sulfanylbutanoyloxy)-2,2-bis(3-sulfanylbutanoyloxymethyl)propyl] 3-sulfanylbutanoate
Standard InChI InChI=1S/C21H36O8S4/c1-13(30)5-17(22)26-9-21(10-27-18(23)6-14(2)31,11-28-19(24)7-15(3)32)12-29-20(25)8-16(4)33/h13-16,30-33H,5-12H2,1-4H3
Standard InChI Key VTLHIRNKQSFSJS-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

PTMB features a pentaerythritol backbone (C(CH2OH)4\text{C}(\text{CH}_2\text{OH})_4) esterified with four 3-mercaptobutyric acid groups. The SMILES notation CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S\text{CC(CC(=O)OCC(COC(=O)CC(C)S)(COC(=O)CC(C)S)COC(=O)CC(C)S)S} illustrates its branched structure, where each hydroxyl group of pentaerythritol is replaced by a mercaptobutyrate moiety . The InChIKey VTLHIRNKQSFSJS-UHFFFAOYSA-N\text{VTLHIRNKQSFSJS-UHFFFAOYSA-N} further confirms its stereochemical uniqueness .

Physical Characteristics

PTMB exists as a colorless to pale yellow liquid with a density of approximately 1.219 g/cm³. It is practically insoluble in water but miscible with organic solvents such as toluene and dichloromethane . Its low volatility and high thermal stability (decomposition temperature >200°C) make it suitable for high-temperature applications.

Table 1: Predicted Collision Cross Sections (CCS) of PTMB Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+545.13658213.4
[M+Na]+567.11852211.8
[M+NH4]+562.16312265.1
[M+K]+583.09246256.6

Synthesis and Optimization

Conventional Synthesis Routes

PTMB is synthesized via the esterification of pentaerythritol with 3-mercaptobutyric acid under acidic catalysis. A representative method involves:

  • Reagent Mixing: Combining pentaerythritol, 3-mercaptobutyric acid, and methanesulfonic acid in a molar ratio of 1:4.2:0.05.

  • Reaction Conditions: Heating to 80–85°C under vacuum (-0.06 MPa) for 6 hours to remove water and drive esterification .

  • Post-Processing: Alkaline washing with 2% sodium carbonate, followed by vacuum distillation to isolate PTMB at ≥99.5% purity .

Challenges and Innovations

Early methods yielded products with ≤70% tetraester content due to incomplete esterification and side reactions . Recent advances employ azeotropic solvents like toluene to remove water efficiently, achieving tetraester contents >95%. For example, using 4Å molecular sieves as desiccants reduces residual mercaptobutyric acid to <0.1%, mitigating odor issues .

Industrial and Research Applications

Polymer Chemistry

PTMB’s four thiol groups enable rapid crosslinking in thiol-ene click reactions, forming polymers with tailored mechanical properties. For instance, UV-curable coatings incorporating PTMB exhibit enhanced scratch resistance and adhesion due to dense network formation .

Biomedical Materials

In dental composites, PTMB acts as a co-initiator for radical polymerization, reducing shrinkage stress and improving marginal integrity. Studies show that formulations with 10–15 wt% PTMB achieve tensile strengths exceeding 50 MPa .

Electronic Encapsulants

PTMB-based epoxy systems demonstrate superior moisture resistance and dielectric properties (εr=3.2\varepsilon_r = 3.2 at 1 MHz), making them ideal for semiconductor encapsulation .

Comparative Analysis with Related Thiol Esters

PTMB’s performance surpasses shorter-chain analogs like pentaerythritol tetrakis(3-mercaptopropionate) (PETMP, C17H28O8S4\text{C}_{17}\text{H}_{28}\text{O}_8\text{S}_4) due to its longer aliphatic chains, which enhance flexibility and reduce glass transition temperatures (TgT_g) in polymers. For example, PTMB-modified polyurethanes exhibit TgT_g values 20°C lower than PETMP-based counterparts .

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